3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

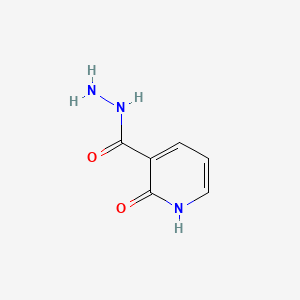

“3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester” is a biochemical compound used for proteomics research . The molecular formula of this compound is C8H6Cl3NO3, and it has a molecular weight of 270.50 .

Chemical Reactions Analysis

The specific chemical reactions involving “3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester” are not detailed in the search results. It is mentioned that this compound is useful in organic synthesis , suggesting it may participate in various chemical reactions.Applications De Recherche Scientifique

Synthetic Approach to Camptothecin Analogue : A study demonstrated the synthesis of camptothecin analogues using picolinic acid 1-oxide, which was esterified to produce ethyl 6-chloropicolinate. This process involved several steps, including hydrolysis, condensation, and cyclisation, leading to the formation of complex compounds including 3-keto-pyrrolidino[2.1-f]-2-pyridone. The research aimed at developing analogues of camptothecin, a notable anti-cancer compound (Kametani, 1970).

Hydrolysis in Mixed-Ligand Complexes : Research has explored the hydrolysis of α-amino-acid esters in mixed-ligand complexes with palladium, involving compounds like ethyl picolinate. This study provides insights into the reaction kinetics and mechanisms of these complexes, offering valuable information for further applications in coordination chemistry and catalysis (Hay & Basak, 1982).

Synthesis of Substituted Pipecolic Acid Methyl Esters : Another application involves the practical synthesis of pipecolic acid methyl esters from commercially available 3-hydroxy-2-pyridine carboxylic acid. This process includes palladium-catalyzed cross-coupling reactions and highlights the versatility of picolinic acid derivatives in organic synthesis (Subramanyam et al., 1996).

Catalytic Hydrolysis for Cu2+ Detection : A study introduced improved ester substrates for the hydrolysis in the presence of Cu2+, which can be used for sensitive and selective detection of Cu2+ ions. This application is particularly relevant in the fields of analytical chemistry and environmental monitoring (Kovács & Mokhir, 2008).

Biosynthesis of Optically Pure Esters : Research has also been conducted on the biosynthesis of optically pure ethyl esters, such as (S)-4-chloro-3-hydroxybutanoate ester, which is a precursor for chiral drugs. This involves biocatalysis, highlighting the role of picolinic acid derivatives in pharmaceutical synthesis (Ye et al., 2011).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester involves the conversion of 2,6-dichloropyridine-3,5-diol to the target compound through a series of reactions.", "Starting Materials": [ "2,6-dichloropyridine-3,5-diol", "Ethyl chloroformate", "Triethylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Water" ], "Reaction": [ "Step 1: 2,6-dichloropyridine-3,5-diol is reacted with ethyl chloroformate and triethylamine in methanol to form ethyl 3,5-dichloropyridine-2-carbonyl chloride.", "Step 2: The resulting compound is then treated with sodium hydroxide to form ethyl 3,5-dichloropyridine-2-carboxylate.", "Step 3: The carboxylate group is then hydrolyzed using hydrochloric acid to form 3,5-dichloropyridine-2-carboxylic acid.", "Step 4: The resulting compound is reacted with sodium bicarbonate and 4-chlorophenol in methanol to form 3-chloro-4-hydroxy-5-(4-chlorophenoxy)pyridine-2-carboxylic acid.", "Step 5: 3-chloro-4-hydroxy-5-(4-chlorophenoxy)pyridine-2-carboxylic acid is then reacted with thionyl chloride and pyridine to form 3-chloro-4-chlorocarbonyl-5-(4-chlorophenoxy)pyridine.", "Step 6: The resulting compound is then treated with sodium hydroxide to form 3-chloro-4-hydroxy-5-(4-chlorophenoxy)pyridine.", "Step 7: Finally, 3-chloro-4-hydroxy-5-(4-chlorophenoxy)pyridine is reacted with ethyl chloroformate and triethylamine in methanol to form 3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester." ] } | |

Numéro CAS |

1346598-88-6 |

Formule moléculaire |

C8H6Cl3NO3 |

Poids moléculaire |

270.49 |

Nom IUPAC |

ethyl 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylate |

InChI |

InChI=1S/C8H6Cl3NO3/c1-2-15-8(14)6-4(10)3(9)5(11)7(13)12-6/h2H2,1H3,(H,12,13) |

Clé InChI |

BXXVCOBIULFGSP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C(=C(C(=O)N1)Cl)Cl)Cl |

Synonymes |

3,4,5-Trichloro-6-hydroxy-2-pyridinecarboxylic Acid Ethyl Ester; 3,4,5-Trichloro-1,6-dihydro-6-oxo-2-Pyridinecarboxylic Acid Ethyl Ester; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)